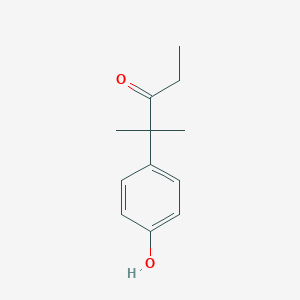

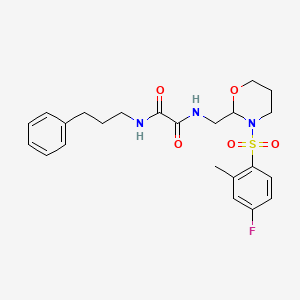

![molecular formula C18H14N4O2S2 B2668581 2-(benzo[d]thiazol-2-ylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide CAS No. 1226457-22-2](/img/structure/B2668581.png)

2-(benzo[d]thiazol-2-ylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(benzo[d]thiazol-2-ylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological properties, including antibacterial, antifungal, and anti-inflammatory activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied extensively. The benzothiazole ring is a crucial structural motif in these compounds, contributing to their diverse biological activities .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can react with mercapto benzothiazole in the presence of NaHCO3 in ethanol to form new compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structures. For instance, some benzothiazole derivatives have been found to exhibit significant cytotoxicity at high concentrations .Applications De Recherche Scientifique

Antibacterial Agents

A study synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, showing significant antibacterial activity. This suggests the potential of similar structures, such as 2-(benzo[d]thiazol-2-ylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide, in developing antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Anticancer Activity

Compounds with benzothiazole structures have been evaluated for anticancer activity. A study demonstrated the potential of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings in inhibiting various human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015). This indicates the possibility of the studied compound being effective in cancer treatment.

Anticonvulsant Evaluation

Research on N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide and related compounds has shown significant anticonvulsant activity, suggesting a similar potential for this compound in treating seizure disorders (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).

Antimicrobial and Hemolytic Agents

A study synthesized N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, showing antimicrobial activity against various microbial species and hemolytic activity. This suggests potential antimicrobial applications for this compound (Rehman, Abbasi, Siddiqui, Ahmad, Shahid, & Subhani, 2016).

Antifungal Activity

Bifunctional sydnone derivatives, including structures similar to the studied compound, have shown significant antifungal activity, indicating potential for this compound in antifungal applications (Kamble, Latthe, & Badami, 2007).

pKa Determination

The acidity constants (pKa) of benzothiazole acetamide derivatives have been determined, providing valuable information for the chemical characterization and potential pharmacological applications of similar compounds (Duran & Canbaz, 2013).

Anti-microbial and Cytotoxic Agents

Novel 2‐(1H‐benzimidazol‐2‐ylsulfanyl)‐N‐(4‐oxo‐2‐phenyl‐thiazolidin‐3yl)‐acetamide compounds have been synthesized and tested for in-vitro anti-bacterial and anti-fungal activity, along with in vitro cytotoxic properties. This suggests a potential role for the studied compound in similar applications (Hosamani & Shingalapur, 2011).

MMP-9 Inhibition for Cancer Treatment

Derivatives with oxadiazole structures have been synthesized and evaluated for their inhibitory effects on MMPs (matrix metalloproteinases), which play a crucial role in cancer progression. This indicates potential applications of this compound in cancer treatment (Özdemir, Sever, Altıntop, Temel, Atlı, Baysal, & Demirci, 2017).

Amplifiers of Phleomycin

Research on 2-(benzothiazol-2'-ylthio)acetamide derivatives has shown activity as amplifiers of phleomycin against Escherichia coli, suggesting a similar role for the studied compound in enhancing antibiotic efficacy (Brown, Dunlap, Grigg, & Danckwerts, 1978).

Inhibitors of Hepatitis C Virus

Derivatives of 2-thiobenzimidazole, including those incorporating a triazole moiety, have been tested for antiviral activity against hepatitis C virus (HCV). This suggests the potential of the studied compound as an inhibitor of HCV (Youssif, Mohamed, Salim, Inagaki, Mukai, & Abdu-Allah, 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The study of benzothiazole derivatives is a rapidly evolving field, with new synthetic methods and potential applications being discovered regularly. Future research will likely focus on developing more efficient synthesis methods, exploring new biological activities, and optimizing the properties of these compounds for specific applications .

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2S2/c1-11-19-17(24-22-11)12-6-8-13(9-7-12)20-16(23)10-25-18-21-14-4-2-3-5-15(14)26-18/h2-9H,10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTYLWWSPYXRLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Phenyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)prop-2-en-1-one](/img/structure/B2668498.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2668499.png)

![N-(2,3-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2668500.png)

![N-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2668505.png)

![4-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2668509.png)

![3-butyl-8-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2668510.png)

![4-butyl-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide](/img/structure/B2668514.png)

![1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2668519.png)

![6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B2668521.png)